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Compound of Interest

Compound Name: 3-Chloroisothiazolo[5,4-b]pyridine

Cat. No.: B2706518 Get Quote

An In-depth Technical Guide to 3-Chloroisothiazolo[5,4-b]pyridine

Introduction
The isothiazolo[5,4-b]pyridine scaffold is a significant heterocyclic system in medicinal

chemistry and drug development. Fused heterocyclic systems, particularly those containing

pyridine, are foundational to many commercially available drugs due to their diverse biological

activities.[1] The structural similarity of scaffolds like thiazolo[5,4-b]pyridine to biologically

important molecules has led to their classification as "privileged structures" in medicinal

chemistry.[2] Derivatives of this core have been investigated for a wide range of therapeutic

applications, including as kinase inhibitors, antimicrobial agents, and anti-inflammatory

compounds.[2][3][4] This guide focuses on a specific derivative, 3-Chloroisothiazolo[5,4-
b]pyridine, providing essential data, synthetic protocols, and an overview of the therapeutic

potential of this class of compounds for researchers and drug development professionals.

Compound Profile: 3-Chloroisothiazolo[5,4-
b]pyridine
3-Chloroisothiazolo[5,4-b]pyridine is a halogenated heterocyclic compound that serves as a

key intermediate in the synthesis of more complex molecules for biological screening. Its core

structure consists of a pyridine ring fused with an isothiazole ring, with a chlorine atom at the 3-

position of the isothiazole moiety.
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Property Data Source

CAS Number 913264-70-7 [5]

Molecular Formula C₆H₃ClN₂S [5]

Molecular Weight 170.62 g/mol [5]

SMILES Code ClC1=NSC2=NC=CC=C21 [5]

MDL Number MFCD18254718 [5]

Chemical Structure:

Synthesis and Chemical Reactivity
The synthesis of the isothiazolo[5,4-b]pyridine core can be achieved through various strategies,

often involving the cyclization of appropriately substituted pyridine precursors.[6] For

halogenated derivatives, a common approach involves the oxidative cyclization of a substituted

picolinonitrile.[7] For instance, a related compound, 3-bromo-5-chloro-isothiazolo[4,5-

b]pyridine, is synthesized from a 6-chloro-3-((4-methoxybenzyl)thio)picolinonitrile intermediate

by reacting it with bromine in ethyl acetate.[7] This highlights a general strategy where a

substituted pyridine bearing a cyano group and a protected thiol group can be induced to

cyclize and form the isothiazole ring.

The chlorine atom at the 3-position is a reactive site suitable for nucleophilic substitution,

allowing for the introduction of various functional groups to build a library of derivatives for

structure-activity relationship (SAR) studies.[7]

Biological Activity and Therapeutic Potential
While specific biological data for 3-Chloroisothiazolo[5,4-b]pyridine is not extensively

published, the broader class of isothiazolopyridines and the isomeric thiazolopyridines have

demonstrated significant potential in drug discovery.

Kinase Inhibition
The thiazolo[5,4-b]pyridine scaffold has been successfully utilized to develop potent inhibitors

of various protein kinases, which are critical targets in oncology.
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c-KIT Inhibition: Derivatives of the thiazolo[5,4-b]pyridine scaffold have been identified as

inhibitors of the c-KIT receptor tyrosine kinase.[3] Mutations leading to the constitutive

activation of c-KIT are a key driver in gastrointestinal stromal tumors (GIST).[3] SAR studies

have led to compounds capable of inhibiting imatinib-resistant c-KIT mutants.[3]

PI3K Inhibition: The Phosphoinositide 3-kinase (PI3K) signaling pathway is crucial for cell

growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[2]

Novel thiazolo[5,4-b]pyridine analogues have been synthesized and shown to be potent

PI3K inhibitors, with some compounds exhibiting nanomolar IC₅₀ values against PI3Kα,

PI3Kγ, and PI3Kδ isoforms.[2]

Table of Kinase Inhibitory Activity for Related Thiazolo[5,4-b]pyridine Derivatives

Compound Class Target Kinase IC₅₀ Value Reference

Thiazolo[5,4-

b]pyridine Derivative

6h

c-KIT 9.87 µM [3]

Thiazolo[5,4-

b]pyridine Derivative

19a

PI3Kα 3.6 nM [2]

Thiazolo[5,4-

b]pyridine Derivative

19b

PI3Kα 4.6 nM [2]

Thiazolo[5,4-

b]pyridine Derivative

19c

PI3Kα 8.0 nM [2]

Antimicrobial and Anti-inflammatory Activity
The thiazolo[4,5-b]pyridine core, a close isomer, has also been explored for other therapeutic

applications.

Antimicrobial Agents: A series of 5-methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones

demonstrated moderate to potent antimicrobial activity against pathogenic bacteria, including
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Pseudomonas aeruginosa and Escherichia coli.[1]

Anti-inflammatory Agents: Novel derivatives of 5-hydroxy-7-methyl-3H-thiazolo[4,5-b]pyridin-

2-one have shown strong anti-inflammatory action in animal models, with activity in some

cases exceeding that of the standard drug Ibuprofen.[4]

Experimental Protocols
General Synthetic Protocol for Isothiazolo[5,4-b]pyridine
Core
This protocol is a generalized procedure based on methods for synthesizing related

halogenated isothiazolopyridines.[7]

Preparation of Thioether Precursor: A solution of a di-halogenated picolinonitrile (e.g., 3,5-

dichloropyridine-2-carbonitrile) is treated with a protected thiol, such as p-

methoxybenzylthiol, in the presence of a base (e.g., potassium carbonate) in a suitable

solvent like DMA at a controlled temperature (e.g., 0 °C) to achieve regioselective

substitution.

Oxidative Cyclization: The resulting thioether precursor is dissolved in an appropriate solvent

(e.g., ethyl acetate) and cooled to 0 °C.

A halogenating agent (e.g., bromine, 1.8 equivalents) is added dropwise to the cooled

solution.

The reaction is stirred at a controlled temperature (e.g., 0 °C to room temperature) until

completion, monitored by TLC or LC-MS.

Upon completion, the reaction is quenched, and the product is extracted using an organic

solvent.

The crude product is purified by column chromatography to yield the 3-halo-isothiazolo[5,4-

b]pyridine derivative.

Protocol: Radiometric Biochemical Kinase Assay (c-KIT)
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This protocol is based on the methodology used for evaluating thiazolo[5,4-b]pyridine

derivatives as c-KIT inhibitors.[3]

Reaction Mixture Preparation: Prepare a reaction buffer containing Tris-HCl, MgCl₂, MnCl₂,

DTT, and ATP.

Enzyme and Substrate: Add the recombinant c-KIT enzyme and a suitable substrate (e.g., a

biotinylated peptide) to the reaction wells.

Compound Addition: Add the test compound (e.g., a derivative of 3-Chloroisothiazolo[5,4-
b]pyridine) at various concentrations.

Initiation: Initiate the kinase reaction by adding [γ-³³P]ATP.

Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 120

minutes).

Termination: Stop the reaction by adding a high concentration of EDTA.

Detection: Transfer the reaction mixture to a streptavidin-coated filter plate to capture the

biotinylated substrate. Wash the plate to remove unincorporated [γ-³³P]ATP.

Quantification: Measure the amount of ³³P incorporated into the substrate using a scintillation

counter.

Data Analysis: Calculate the percent inhibition for each compound concentration and

determine the IC₅₀ value by fitting the data to a dose-response curve.

Visualizations
Signaling Pathway
The PI3K signaling pathway is a critical target for the thiazolo[5,4-b]pyridine class of molecules.

[2] The diagram below illustrates a simplified version of this cascade.
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Caption: Simplified PI3K signaling pathway targeted by thiazolopyridine inhibitors.
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Experimental Workflow
The following diagram outlines a typical workflow in a drug discovery program for developing

kinase inhibitors from the isothiazolo[5,4-b]pyridine scaffold.
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Caption: Drug discovery workflow for isothiazolopyridine-based inhibitors.

Conclusion
3-Chloroisothiazolo[5,4-b]pyridine represents a valuable chemical entity for medicinal

chemistry. While detailed biological studies on this specific compound are limited, the extensive

research on the broader isothiazolopyridine and thiazolopyridine families demonstrates their

significant potential as scaffolds for potent and selective inhibitors of key cellular targets,

particularly protein kinases like c-KIT and PI3K. The reactive chlorine atom provides a handle

for further chemical modification, enabling the exploration of structure-activity relationships

crucial for the development of novel therapeutic agents. This compound and its derivatives

warrant further investigation in the pursuit of new treatments for cancer and other diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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